molecular formula C8H4Br3FO B1460185 3',6'-Dibromo-2'-fluorophenacyl bromide CAS No. 1803785-11-6

3',6'-Dibromo-2'-fluorophenacyl bromide

Cat. No.: B1460185
CAS No.: 1803785-11-6
M. Wt: 374.83 g/mol
InChI Key: ABYUOSRCBFELQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',6'-Dibromo-2'-fluorophenacyl bromide is a useful research compound. Its molecular formula is C8H4Br3FO and its molecular weight is 374.83 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-(3,6-dibromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYUOSRCBFELQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',6'-Dibromo-2'-fluorophenacyl bromide is an organic compound that has garnered attention for its biological properties and potential applications in pharmaceutical research. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a phenacyl moiety substituted with two bromine atoms and one fluorine atom. Its molecular formula is C₁₃H₈Br₂F, and it has a molecular weight of approximately 364.01 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including proteins involved in signal transduction pathways. The compound may inhibit or modulate enzyme activities, leading to alterations in cellular functions such as apoptosis, proliferation, and inflammation.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been shown to inhibit kinases involved in cancer cell proliferation, suggesting a role as an anticancer agent.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of halogenated phenacyl derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis demonstrated an increase in Annexin V-positive cells after treatment with the compound.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1530
MCF-72025

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',6'-Dibromo-2'-fluorophenacyl bromide
Reactant of Route 2
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3',6'-Dibromo-2'-fluorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.